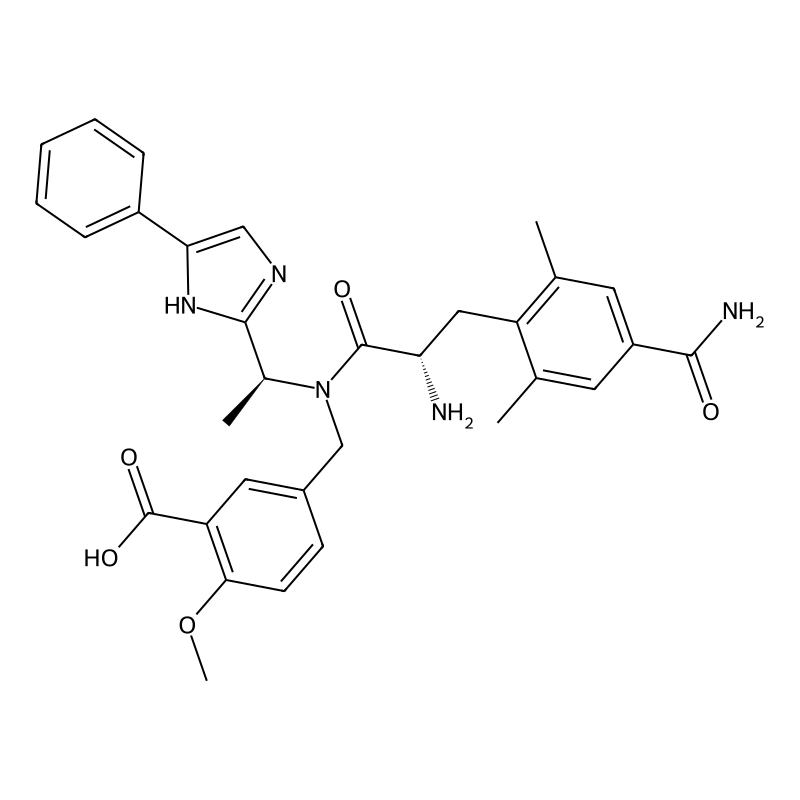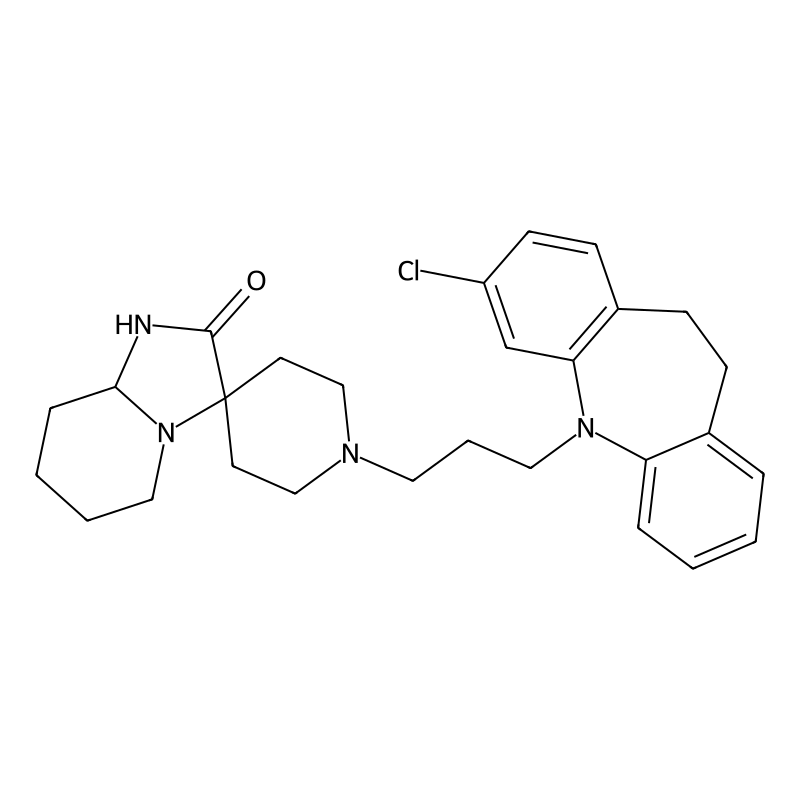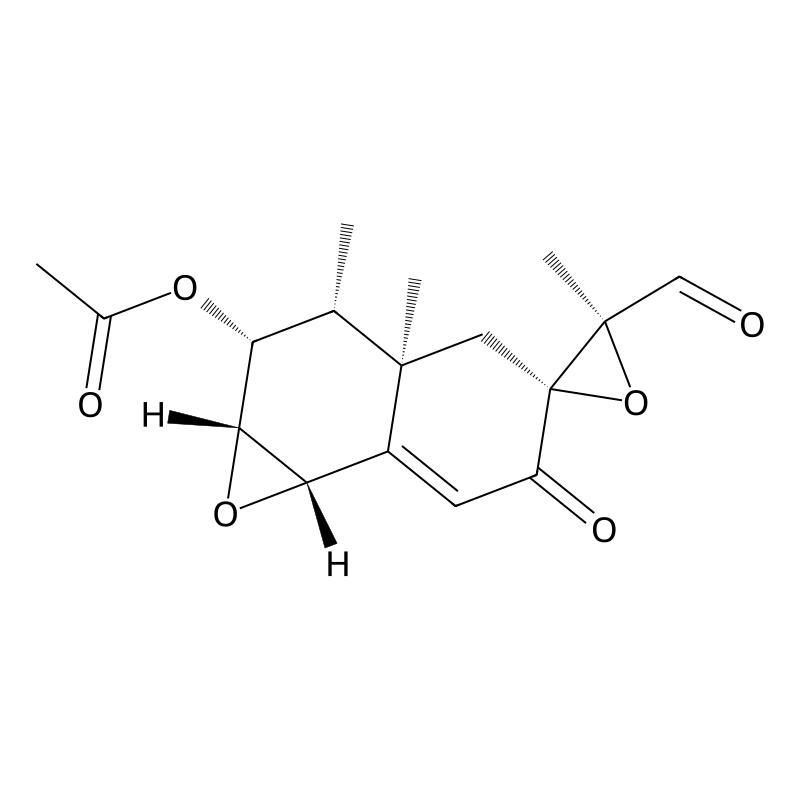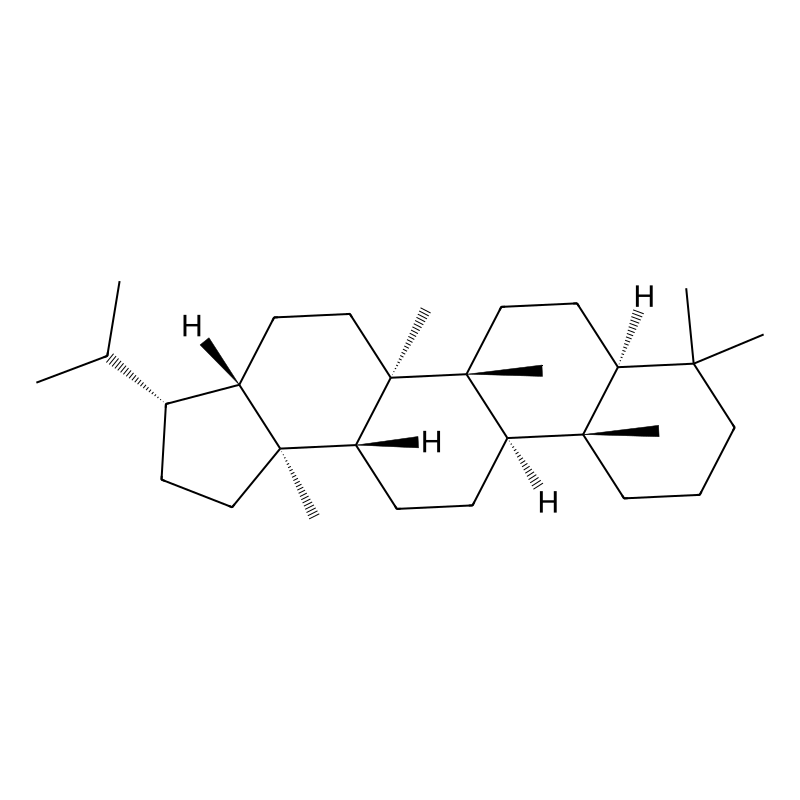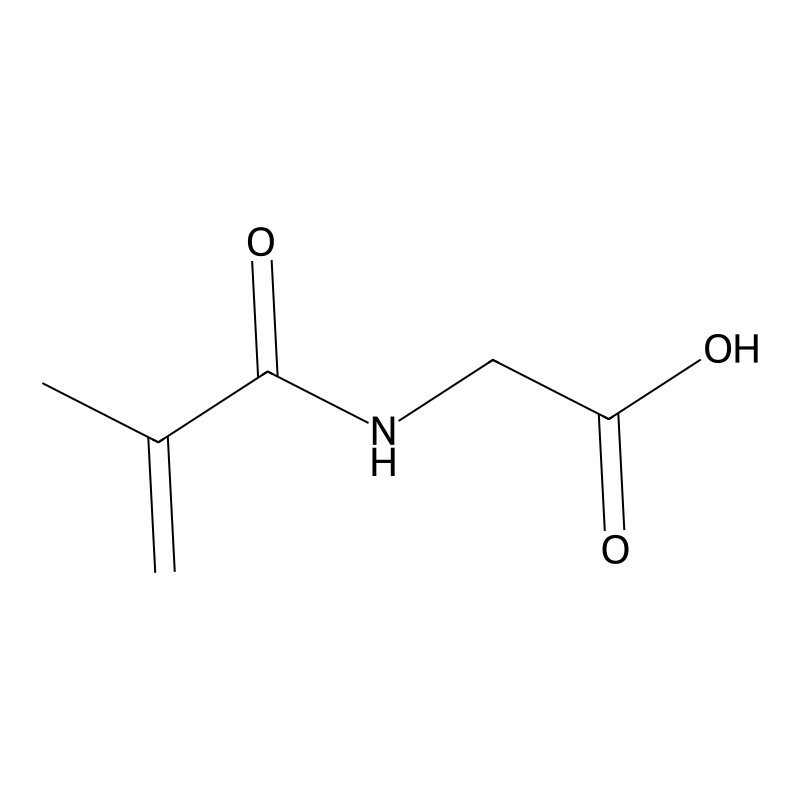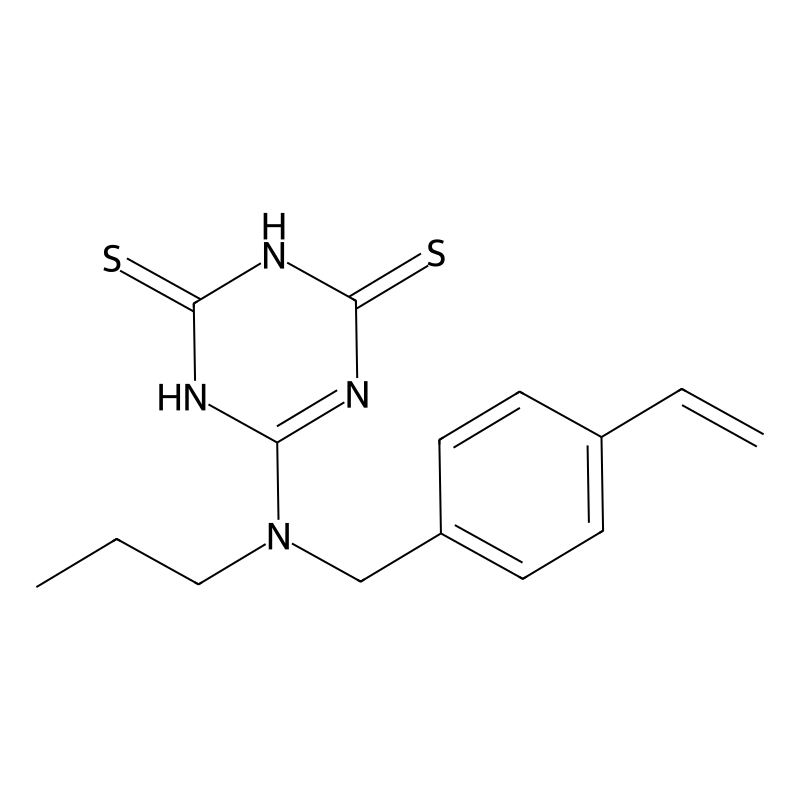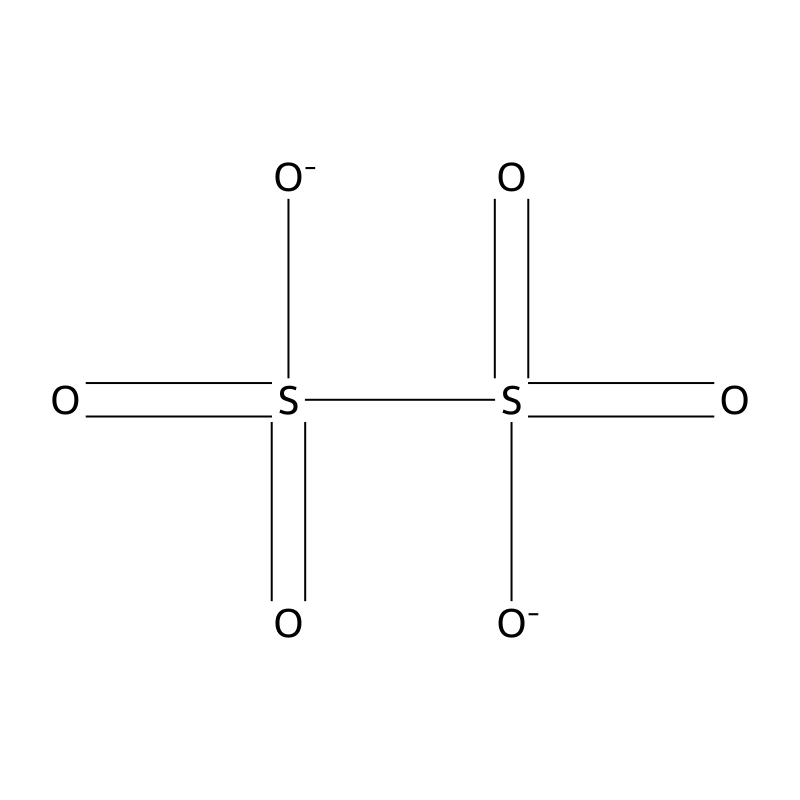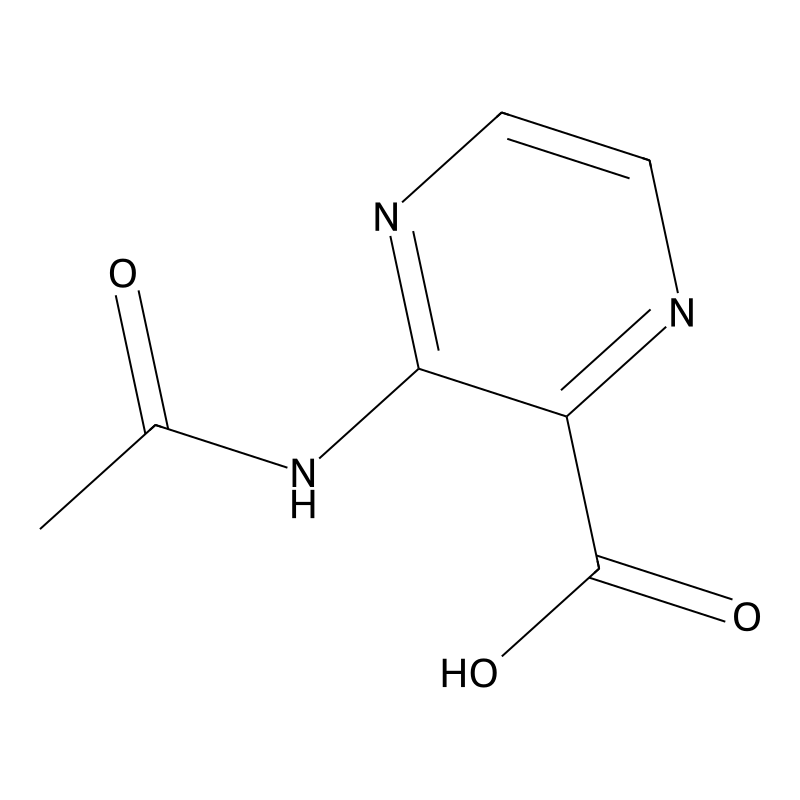Deprenyl hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Treatment of Parkinson's Disease:
Deprenyl hydrochloride, also known as Selegiline, is primarily used in scientific research as an adjunct therapy for Parkinson's disease. It acts by inhibiting monoamine oxidase type B (MAO-B), an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, Deprenyl hydrochloride helps to prolong the effects of levodopa, the standard treatment for Parkinson's disease []. Studies have shown that Deprenyl hydrochloride can improve symptoms such as tremors, rigidity, and slowness of movement in patients with Parkinson's disease [].
Neuroprotective Potential:
Deprenyl hydrochloride is also being investigated for its neuroprotective properties. Some research suggests that it may help to protect neurons from damage in various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. This potential neuroprotective effect is thought to be due to mechanisms beyond just MAO-B inhibition. However, further research is needed to confirm these findings and understand the precise mechanisms at play.
Other Areas of Investigation:
Deprenyl hydrochloride has been explored in scientific research for various other applications, including:
- Smoking cessation: Some studies suggest that Deprenyl hydrochloride may be helpful in aiding smoking cessation by reducing cravings and withdrawal symptoms [].
- Cognitive function: Research is ongoing to investigate whether Deprenyl hydrochloride can improve cognitive function in conditions like mild cognitive impairment and dementia.
- Mood disorders: Deprenyl hydrochloride has been studied as a potential treatment for depression, although further research is needed to determine its efficacy and safety for this purpose [].
Deprenyl hydrochloride, also known as selegiline hydrochloride, is a selective inhibitor of monoamine oxidase B (MAO-B) and has been utilized primarily in the treatment of Parkinson's disease and major depressive disorders. It is a derivative of phenethylamine and is classified as a monoamine oxidase inhibitor. The compound acts by preventing the breakdown of dopamine, thereby increasing its levels in the brain, which is beneficial for patients with dopamine deficiencies. Chemically, it is characterized by the formula C13H17N·HCl and has a molecular weight of 223.77 g/mol .
Deprenyl hydrochloride is generally well-tolerated, but side effects like nausea, dizziness, and insomnia can occur []. It can also interact dangerously with certain medications, particularly other MAO inhibitors and some antidepressants. Due to its effect on dopamine, it can also exacerbate symptoms of certain psychiatric disorders [].
- Monoamine Oxidase Inhibition: It selectively inhibits MAO-B at therapeutic doses, which leads to increased levels of dopamine and other neurotransmitters like norepinephrine and serotonin when used at higher doses .
- Metabolism: Upon administration, deprenyl is metabolized into several active metabolites, including desmethylselegiline and amphetamine derivatives. These metabolites contribute to both therapeutic effects and potential side effects .
- Hydrochloride Formation: The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical formulations.
Deprenyl hydrochloride exhibits notable biological activities:
- Neuroprotective Effects: It has been shown to protect dopaminergic neurons from oxidative stress, which is particularly relevant in neurodegenerative diseases like Parkinson's .
- Stimulant Properties: The compound can produce mild stimulant effects due to its amphetamine-like metabolites, which may enhance cognitive function in certain populations .
- Antidepressant Effects: As an antidepressant, deprenyl influences mood regulation by increasing levels of serotonin and norepinephrine in the brain .
Deprenyl hydrochloride can be synthesized through various methods:
- Alkylation of Levomethamphetamine: One common method involves the alkylation of levomethamphetamine with propargyl bromide. This reaction yields deprenyl as a racemic mixture, which can then be separated into its enantiomers .
- Chemical Modifications: Further modifications can be made to enhance selectivity or potency against monoamine oxidase enzymes.
Deprenyl hydrochloride has several clinical applications:
- Parkinson's Disease Treatment: It is primarily used to manage symptoms associated with Parkinson's disease by prolonging dopamine activity in the brain .
- Depression Management: The compound is also indicated for treating major depressive disorders due to its antidepressant properties .
- Cognitive Dysfunction in Animals: In veterinary medicine, it is used to treat cognitive dysfunction in aging dogs, helping to improve their quality of life .
Interaction studies have revealed important considerations for using deprenyl hydrochloride:
- Drug Interactions: Concomitant use with tricyclic antidepressants or selective serotonin reuptake inhibitors can lead to severe reactions such as serotonin syndrome or hypertensive crises due to excessive neurotransmitter accumulation .
- Metabolite Effects: The stimulating metabolites produced from deprenyl metabolism may exacerbate side effects like agitation or insomnia when combined with other stimulants.
Several compounds share similarities with deprenyl hydrochloride regarding their chemical structure or pharmacological effects. Here are some notable comparisons:
| Compound Name | Class | Mechanism of Action | Unique Features |
|---|---|---|---|
| Phenelzine | Non-selective MAOI | Inhibits both MAO-A and MAO-B | Broader spectrum of action; more side effects |
| Tranylcypromine | Non-selective MAOI | Inhibits both MAO-A and MAO-B | Similar to phenelzine but with different kinetics |
| Pargyline | MAO-B inhibitor | Selectively inhibits MAO-B | Less commonly used; similar structural features |
| Rasagiline | MAO-B inhibitor | Selectively inhibits MAO-B | Longer half-life; fewer side effects than deprenyl |
| Safinamide | Dual-action (MAO-B & Glutamate modulator) | Inhibits MAO-B and modulates glutamate release | Unique dual mechanism; used for Parkinson's disease |
Deprenyl hydrochloride stands out due to its selective inhibition of MAO-B at therapeutic doses while having amphetamine-like stimulant properties that are less pronounced than those seen in non-selective monoamine oxidase inhibitors. This selectivity helps mitigate some adverse effects associated with broader-spectrum inhibitors while providing effective treatment options for specific conditions.
Molecular Structure and Chemical Formula
Deprenyl hydrochloride possesses the molecular formula C₁₃H₁₇N · HCl, corresponding to a molecular weight of 223.74 grams per mole [1] [3]. The compound exists as a hydrochloride salt of the free base deprenyl, which has the molecular formula C₁₃H₁₇N and a molecular weight of 187.28 grams per mole [14] [20]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (R)-N,α-dimethyl-N-2-propyn-1-yl-benzeneethanamine, monohydrochloride [3] [8].
The structural framework of deprenyl hydrochloride consists of a phenethylamine backbone with specific functional group modifications [14] [20]. The molecule contains a benzene ring connected to an ethyl chain bearing a chiral carbon center, which is further substituted with both methyl and N-methyl-N-propargyl groups [2] [3]. The compound is classified as a phenethylamine alkaloid, a tertiary amine, and a terminal acetylenic compound [14] [20].
Table 1: Basic Chemical Properties of Deprenyl Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N · HCl |
| Molecular Weight (g/mol) | 223.74 |
| CAS Registry Numbers | R-(-): 14611-52-0; S-(+): 4528-52-3; Racemic: 2079-54-1 |
| Chemical Name (IUPAC) | (R)-N,α-dimethyl-N-2-propyn-1-yl-benzeneethanamine, monohydrochloride |
| Synonyms | Selegiline hydrochloride, L-Deprenyl, R-(-)-Deprenyl hydrochloride |
Physicochemical Properties
Physical State and Appearance
Deprenyl hydrochloride manifests as a crystalline solid under standard ambient conditions [9] [15]. The compound presents as a white crystalline powder with a characteristic faint odor [9] [15]. Multiple sources confirm the material exists in a divided solid state that readily mixes with water [9] [11]. The crystalline nature of the compound contributes to its stability and handling characteristics in pharmaceutical applications [12] [16].
Solubility Profile in Various Solvents
The solubility profile of deprenyl hydrochloride demonstrates favorable characteristics across multiple solvent systems [8] [11]. In aqueous media, the compound exhibits high solubility with values exceeding 10 milligrams per milliliter in water [12] [16]. The phosphate-buffered saline solubility at physiological pH 7.2 reaches approximately 10 milligrams per milliliter [8] [11].
Organic solvent compatibility shows excellent dissolution properties, with the compound achieving 30 milligrams per milliliter solubility in dimethylformamide, dimethyl sulfoxide, and ethanol [8] [11]. These solubility characteristics facilitate various analytical and synthetic applications requiring organic media [8] [11]. The compound demonstrates miscibility with water, indicating complete dissolution under appropriate conditions [9] [15].
Melting Point and Stability Parameters
The melting point of deprenyl hydrochloride has been consistently reported across multiple analytical determinations [10] [12] [15]. The compound exhibits a melting point range of 141-145 degrees Celsius, with the most frequently cited range being 141-142 degrees Celsius [10] [12] [15]. This relatively narrow melting point range indicates high purity and crystalline uniformity [12] [30].
Thermal stability analysis reveals that the compound remains chemically stable under standard ambient conditions at room temperature [10] [11]. However, thermogravimetric analysis indicates apparent decomposition and sublimation occurring at 120 degrees Celsius [30]. The compound demonstrates stability when stored at recommended conditions, typically requiring storage at negative 20 degrees Celsius for extended periods [8] [11].
Spectroscopic Characteristics
Ultraviolet-visible spectroscopy of deprenyl hydrochloride reveals distinct absorption characteristics useful for analytical determination [6] [23]. Spectrophotometric methods have identified maximum absorption wavelengths at 629 nanometers using oxidative coupling reactions and at 539 nanometers through metal chelation methods [6] [23]. High-performance liquid chromatography employs ultraviolet detection at 205 nanometers for routine analysis [24] [25].
Mass spectrometry analysis provides definitive structural confirmation through characteristic fragmentation patterns [30]. Gas chromatography-mass spectrometry reveals major peaks at mass-to-charge ratios of 97 (7%), 96 (100%), 91 (10%), 65 (4%), and 56 (14%) [30]. The base peak at mass-to-charge ratio 96 represents the primary fragmentation pathway [30].
Table 2: Physical Properties of Deprenyl Hydrochloride
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Appearance | White crystalline powder |
| Color | White |
| Melting Point Range (°C) | 141-145 |
| Solubility in Water (mg/mL) | >10 |
| Solubility in Organic Solvents | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL |
| pH (1% solution) | Not specified |
| Stability | Stable under recommended storage conditions |
Amperometric detection methods demonstrate the compound's electrochemical activity with an oxidation potential of 0.9 volts [25]. This electrochemical property enables selective detection and quantification in biological matrices [25]. The amperometric response shows high specificity for the parent tertiary amine structure without interference from metabolites [25].
Table 3: Spectroscopic Properties of Deprenyl Hydrochloride
| Technique | Characteristic |
|---|---|
| UV-Visible Spectroscopy | λmax at 629 nm (Method A), 539 nm (Method B) |
| UV Detection (HPLC) | Detection at 205 nm |
| Mass Spectrometry (GC-MS) | Major peaks: 97 (7%), 96 (100%), 91 (10%), 65 (4%), 56 (14%) m/z |
| Amperometric Detection | Oxidation potential: 0.9 V |
| Optical Activity | [α]²⁵/D -10.8°, c = 6.48 in H₂O (R-(-)-enantiomer) |
Stereochemistry and Chirality
R-(-)-Enantiomer Configuration
The R-(-)-enantiomer of deprenyl hydrochloride represents the therapeutically active stereoisomer with specific spatial arrangement [3] [12]. The absolute configuration follows the R designation according to Cahn-Ingold-Prelog priority rules, with the chiral center located at the α-carbon adjacent to the phenyl ring [2] [3]. This stereoisomer bears the CAS registry number 14611-52-0, distinguishing it from the S-(+)-enantiomer [3] [12].
The R-(-)-configuration exhibits distinct three-dimensional molecular geometry that influences its biological and chemical properties [3] [8]. Structural analysis confirms the (2R)-stereochemistry, as indicated by the International Chemical Identifier string and stereochemical descriptors [2] [3]. The specific spatial arrangement of substituents around the chiral center determines the compound's optical activity and biological selectivity [3] [13].
Levorotatory Properties
The R-(-)-enantiomer of deprenyl hydrochloride exhibits levorotatory optical activity, rotating plane-polarized light in the counterclockwise direction [12] [13]. This levorotatory behavior distinguishes it from dextrorotatory compounds that rotate light clockwise [13]. The levorotatory designation (-) in the compound name specifically indicates this counterclockwise rotation of polarized light [12] [13].
The levorotatory properties result from the asymmetric molecular structure and the specific spatial arrangement of electron-rich functional groups [13]. When plane-polarized light interacts with the chiral molecule, the electromagnetic field experiences asymmetric perturbation, resulting in rotation of the oscillation plane [13]. This optical activity serves as a definitive identifier for the R-(-)-enantiomer [12] [13].
Optical Activity Measurements
Quantitative optical activity measurements for R-(-)-deprenyl hydrochloride have been precisely determined under standardized conditions [12]. The specific rotation value, denoted as [α]²⁵/D, equals -10.8 degrees when measured at 25 degrees Celsius using the sodium D-line (589 nanometers) as the light source [12]. These measurements were conducted at a concentration of 6.48 grams per 100 milliliters in water [12].
The negative specific rotation value confirms the levorotatory nature of the R-(-)-enantiomer [12] [13]. This measurement represents the intrinsic optical activity of the pure enantiomer under standardized analytical conditions [13]. The magnitude of rotation provides quantitative assessment of enantiomeric purity and serves as a critical quality control parameter [12] [13].
Structural Conformation Analysis
Terminal Acetylenic Group Characteristics
The terminal acetylenic group in deprenyl hydrochloride represents a distinctive structural feature characterized by a carbon-carbon triple bond [14] [19] [20]. This acetylenic functionality consists of a propargyl group (C≡C-H) that forms part of the N-propargyl substituent [17] [19]. The terminal acetylene exhibits a linear geometry with a bond angle of 180 degrees and a carbon-carbon bond length of approximately 1.20 Angstroms [19] [29].
The acetylenic group demonstrates remarkable chemical stability under normal conditions, contrary to the general reactivity associated with triple bonds [19]. Studies on related propargyl-linked compounds indicate that the terminal acetylene remains chemically stable in water, simulated gastric fluid, and simulated intestinal fluid for extended periods [19]. The unique geometry and steric environment of the alkyne contribute significantly to the compound's overall molecular architecture [19].
The terminal acetylenic carbon exhibits sp hybridization, resulting in a linear molecular geometry that influences the compound's conformational flexibility [19] [29]. This structural feature enables the molecule to adopt specific three-dimensional conformations that are critical for its biological activity [19]. The acetylenic group serves as a rigid linker that maintains precise spatial relationships between other functional groups [19].
N-Methyl-N-Propargyl Functionality
The N-methyl-N-propargyl functionality represents a critical structural component that defines the tertiary amine character of deprenyl hydrochloride [14] [17] [18]. This functional group consists of a nitrogen atom bearing both a methyl group and a propargyl substituent, creating a tertiary amine with specific steric and electronic properties [17] [18]. The nitrogen atom adopts sp³ hybridization, resulting in a tetrahedral geometry around the amine center [17].
The propargyl substituent (N-CH₂-C≡C-H) provides a unique structural motif that distinguishes deprenyl from other phenethylamine derivatives [17] [18]. This N-propargyl group contributes to the compound's selectivity and binding characteristics through its distinctive steric requirements [17] [18]. The combination of the methyl and propargyl substituents creates a sterically hindered tertiary amine that influences the molecule's overall conformation [17].
Reaction of R-(-)-N,α-dimethylphenylethylamine with 3-Bromo-1-Propyne
The most established classical synthetic route for deprenyl hydrochloride involves the alkylation of R-(-)-N,α-dimethylphenylethylamine with 3-bromo-1-propyne [1] [2]. This method represents a significant advancement over earlier synthetic approaches that required dangerous metalating agents and extreme reaction conditions.
The reaction proceeds through a two-phase system consisting of water and an aromatic hydrocarbon, with toluene demonstrating superior performance compared to other aromatic solvents such as benzene, ethylbenzene, or xylenes [1]. The optimal water content in this biphasic system ranges from 20-30%, with amounts below 10% proving insufficient for adequate mass transfer, while concentrations exceeding 30% provide no additional benefits [1].
Temperature control represents a critical parameter in this synthesis, with the optimal range maintained between 30-50°C, preferably 35-45°C [1]. The reaction temperature is regulated by controlling the addition rate of 3-bromo-1-propyne, allowing for precise thermal management without external heating systems. Under these optimized conditions, the reaction typically reaches completion within 5 hours [1].
A particularly noteworthy feature of this synthetic approach is the elimination of catalyst requirements. Unlike traditional methods that necessitate metalating agents such as lithium amide or phenylsodium, this process proceeds efficiently without any catalytic assistance [1]. The deprenyl product partitions preferentially into the organic phase, facilitating straightforward separation and purification.
Alternative Precursor Approaches
Alternative synthetic strategies have emerged focusing on different starting materials and reaction pathways. The chemoenzymatic approach utilizing phenylacetone and propargylamine represents a significant development in stereoselective synthesis [3] [4]. This method employs imine reductase IR36-M5 mutant as a biocatalyst, achieving remarkable conversion rates of 97% with stereoselectivity of 97% [3].
The reductive amination proceeds through careful control of reaction conditions, beginning with the formation of an imine intermediate between phenylacetone and propargylamine, followed by stereoselective reduction catalyzed by the engineered enzyme [3]. The reaction is conducted in aqueous buffered systems at physiological pH, representing a more environmentally benign alternative to traditional chemical reductions.
Another significant alternative involves the five-step synthesis starting from L-phenylalanine [5]. This route begins with the reduction of L-phenylalanine using trimethylsilyl chloride and lithium borohydride, yielding L-phenylalanilol in 92% yield [5]. Subsequent protection of the amino group with di-tert-butyl dicarbonate, followed by iodination and reduction, produces L-Boc-amphetamine with 54% overall yield [5].
The key alkylation step utilizes propargyl tosylate-d2, synthesized from methyl propiolate through reduction with lithium aluminum deuteride followed by tosylation [5]. This approach culminates in the formation of L-nordeprenyl-D2 precursor with 33% overall yield and 99.1% purity [5].
Industrial Synthesis Techniques
Solvent Systems and Reaction Conditions
Industrial-scale synthesis of deprenyl hydrochloride has evolved significantly from laboratory methods, with particular emphasis on solvent system optimization and reaction condition standardization. The biphasic water-aromatic hydrocarbon system has emerged as the preferred industrial approach, offering substantial advantages in terms of product isolation, environmental impact, and process economics [1] [2].
The selection of aromatic hydrocarbon represents a critical decision in industrial implementation. Comprehensive evaluation of various aromatic solvents including benzene, toluene, ethylbenzene, and xylene isomers has demonstrated toluene's superior performance characteristics [1]. Toluene provides optimal solubility for the organic reactants while maintaining appropriate partition coefficients for the product and minimizing side product formation.
Water content optimization in the biphasic system requires careful balance between mass transfer efficiency and phase separation kinetics. Industrial studies have established that water concentrations between 20-30% of the total volume provide optimal results [1]. Lower water content compromises mass transfer rates and reaction kinetics, while higher concentrations offer no performance benefits and may complicate downstream processing.
Temperature management in industrial reactors presents unique challenges compared to laboratory-scale synthesis. The reaction temperature range of 35-45°C must be maintained despite varying heat transfer coefficients in larger vessels [1]. Industrial implementations typically employ jacketed reactors with circulation systems to ensure uniform temperature distribution throughout the reaction mass.
Process Optimization Parameters
Process optimization in industrial deprenyl hydrochloride synthesis involves systematic evaluation and control of multiple interdependent parameters. The addition rate of 3-bromo-1-propyne serves as the primary temperature control mechanism, requiring precise dosing systems capable of maintaining steady addition rates over extended periods [1].
Mixing intensity represents another critical optimization parameter, particularly as reactor scales increase. Industrial reactors must provide adequate agitation to maintain the biphasic system while avoiding excessive shear that could lead to emulsion formation or temperature hotspots. Reynolds numbers in the range of 10⁵-10⁶ typically provide optimal mixing conditions for pilot-scale operations [6].
pH control throughout the reaction process influences both reaction kinetics and product quality. Maintenance of pH around 6.0 using phosphate buffer systems has proven optimal for maximizing extraction efficiency during workup procedures [1]. Industrial implementations often employ automated pH monitoring and control systems to maintain these conditions.
Residence time optimization balances reaction completion with process economics. While laboratory reactions may complete in 3-5 hours, industrial-scale processes typically require 5-8 hours to ensure complete conversion and uniform product quality [1]. This extended timeframe accommodates slower heat and mass transfer rates inherent in larger reactor systems.
Organic Phase Recovery Methods
Recovery of the deprenyl product from the organic phase represents a critical step in industrial processing, directly impacting both yield and purity of the final product. The preferential partition of deprenyl into the organic phase facilitates separation, but optimization of recovery conditions proves essential for maximizing process efficiency [1].
The organic phase separation process typically involves gravitational settling followed by centrifugal separation to ensure complete phase disengagement. Industrial implementations often employ continuous separation systems to minimize processing time and reduce the risk of emulsion formation.
Solvent recovery and recycling represent important economic and environmental considerations in industrial operations. The aromatic hydrocarbon phase can be recovered through distillation and reused in subsequent batches, significantly reducing solvent consumption and waste generation [1]. Typical recovery rates exceed 95% when properly designed distillation systems are employed.
Product concentration from the organic phase involves controlled evaporation under reduced pressure to prevent thermal degradation. Industrial evaporators operating at temperatures below 50°C and pressures of 100-200 mbar provide optimal conditions for solvent removal while maintaining product integrity.
Purification and Crystallization Methods
Salt Formation and Crystallization
The formation of deprenyl hydrochloride salt represents a crucial purification step that significantly impacts the final product quality, stability, and bioavailability. The process involves careful control of crystallization conditions to ensure optimal crystal form, purity, and particle size distribution [2] [7].
The hydrochloride salt formation typically proceeds through dissolution of the free base in a polar solvent such as acetone, methyl ethyl ketone, or other low molecular weight ketones [1]. The choice of solvent significantly influences the crystallization behavior and final crystal properties. Acetone has emerged as the preferred solvent due to its optimal solubility characteristics and ease of removal during processing.
Hydrogen chloride gas introduction requires precise control of addition rate, temperature, and agitation to ensure uniform salt formation and prevent local precipitation that could lead to impurity incorporation [2]. Industrial implementations often employ subsurface sparging systems with controlled gas flow rates to achieve uniform distribution throughout the solution.
Temperature control during crystallization proves critical for achieving the desired polymorphic form and crystal habit. The crystallization typically proceeds at ambient temperature or under mild cooling conditions to promote slow, controlled crystal growth [2]. Rapid cooling or extreme temperature fluctuations can lead to amorphous precipitation or undesired polymorphic forms.
Crystallization optimization involves systematic evaluation of supersaturation levels, nucleation control, and crystal growth kinetics [7]. Controlled nucleation through seeding with authentic deprenyl hydrochloride crystals provides consistent crystal size distribution and polymorphic form. Seed crystal quantities typically range from 0.1-1.0% by weight of the expected product.
Impurity Profiling Techniques
Comprehensive impurity profiling of deprenyl hydrochloride requires sophisticated analytical techniques capable of detecting and quantifying both process-related impurities and degradation products [8] [9]. High-performance liquid chromatography with appropriate detection systems represents the primary analytical approach for impurity assessment.
Chromatographic separation of deprenyl hydrochloride and its known impurities utilizes reversed-phase systems with C18 stationary phases [8]. The optimal separation conditions employ BDS Hypersil C18 columns (250 x 4.6 mm, 5 μm) operated at 40°C with mobile phases consisting of acetonitrile and potassium dihydrogen phosphate buffer adjusted to pH 4.0±0.5 in a 30:70 volume ratio [8].
Detection wavelength selection requires careful consideration of the compound's absorption characteristics and potential interferences. Analysis at 205 nm provides optimal sensitivity for deprenyl hydrochloride while maintaining adequate selectivity for impurity detection [8]. The retention time of deprenyl hydrochloride under these conditions is approximately 5.7 minutes with a total run time of 10 minutes.
Process-related impurities include unreacted starting materials, side products from competing reactions, and solvent residues [10] [11]. Pharmacopeial impurities such as deprenyl-related compound D (R-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine hydrochloride) require specific monitoring and control to ensure compliance with regulatory specifications [11].
Stereoselective analysis presents particular challenges due to the potential formation of the opposite enantiomer during synthesis or storage [12]. Gas chromatography with chiral stationary phases provides the most reliable method for enantiomeric purity assessment, utilizing columns coated with cyclodextrin derivatives and appropriate derivatization procedures.
Method validation for impurity profiling encompasses linearity, precision, accuracy, specificity, and robustness according to International Conference on Harmonisation guidelines [8]. Linearity assessment typically covers concentration ranges from 0.05% to 150% of the target specification limit, with correlation coefficients exceeding 0.999.
Green Chemistry Approaches to Synthesis
Sustainable Catalyst Development
The development of sustainable catalytic systems for deprenyl hydrochloride synthesis represents a significant advancement in reducing the environmental impact of pharmaceutical manufacturing. Biocatalytic approaches utilizing engineered enzymes have emerged as particularly promising alternatives to traditional chemical catalysts [3] [4].
The imine reductase IR36-M5 mutant exemplifies successful enzyme engineering for pharmaceutical synthesis [3]. This engineered biocatalyst demonstrates remarkable stereoselectivity (97%) and conversion efficiency (97%) in the reductive amination of phenylacetone with propargylamine. The enzyme operates under mild aqueous conditions at physiological pH and moderate temperatures, eliminating the need for harsh chemical reducing agents.
Enzyme stability represents a critical factor in industrial implementation of biocatalytic processes. The IR36-M5 mutant exhibits sufficient stability for practical applications, maintaining activity throughout reaction times of 24 hours at 30°C [3]. Long-term storage stability of the enzyme preparation allows for inventory management and campaign manufacturing approaches.
Cofactor regeneration systems enhance the economic viability of biocatalytic processes by reducing the stoichiometric requirement for expensive cofactors such as NADPH [3]. Glucose dehydrogenase-coupled systems provide efficient NADPH regeneration using inexpensive glucose as the ultimate reducing agent, significantly reducing process costs.
The development of immobilized biocatalyst systems offers additional advantages in terms of catalyst recovery and reuse. Enzyme immobilization on appropriate support materials enables continuous processing modes and facilitates catalyst separation from product streams. Typical immobilization approaches include covalent attachment to functionalized resins or entrapment in polymer matrices.
Solvent Reduction Strategies
Solvent reduction strategies in deprenyl hydrochloride synthesis encompass both solvent-free approaches and the implementation of more sustainable solvent systems [13] [14]. Mechanochemical synthesis represents one of the most promising solvent-free methodologies, utilizing mechanical energy to drive chemical transformations without liquid media.
Ball milling techniques have demonstrated effectiveness in pharmaceutical synthesis, providing unique reaction environments that enable transformations typically impossible in solution [13]. The mechanical energy input promotes intimate mixing of reactants and can provide activation energy for bond formation and breaking processes.
Solvent-free reductive amination protocols eliminate the need for organic solvents while maintaining high conversion rates and stereoselectivity [15]. These approaches typically employ solid-state grinding techniques with appropriate reducing agents, achieving reaction completion in shorter timeframes compared to solution-based methods.
Aqueous-based synthesis represents another sustainable approach, utilizing water as the primary reaction medium [3]. The biphasic water-organic systems previously described demonstrate that significant solvent reduction can be achieved while maintaining process efficiency. Water content optimization allows for substantial reduction in organic solvent usage compared to traditional homogeneous systems.
Supercritical fluid technology offers additional opportunities for solvent reduction in both synthesis and purification operations [16]. Carbon dioxide in its supercritical state provides a non-toxic, easily removable medium for certain reaction types and crystallization processes.
High-pressure activation enables catalyst-free and solvent-free reactions that proceed efficiently under ambient temperature conditions [16]. This approach can eliminate both catalyst and solvent requirements while providing high yields and selectivity for pharmaceutical intermediates.
Scalability and Process Engineering Considerations
Reaction Kinetics and Thermodynamics
Understanding the fundamental kinetics and thermodynamics of deprenyl hydrochloride synthesis proves essential for successful scale-up and process optimization [17] [18]. The reaction between R-(-)-N,α-dimethylphenylethylamine and 3-bromo-1-propyne follows second-order kinetics, with rate dependencies on both reactant concentrations [1].
The apparent activation energy for the alkylation reaction has been determined through temperature-dependent kinetic studies, providing essential parameters for scale-up calculations [17]. Arrhenius analysis of reaction rate data over the temperature range of 30-50°C yields activation energy values that guide reactor design and temperature control strategies.
Mass transfer limitations become increasingly significant at larger scales, particularly in biphasic reaction systems [1]. The volumetric mass transfer coefficient (kLa) represents a critical parameter that must be maintained during scale-up to ensure consistent reaction rates and product quality. Industrial reactors require careful design of agitation systems to achieve appropriate mass transfer rates.
Heat transfer considerations prove crucial due to the exothermic nature of the alkylation reaction [1]. The heat of reaction must be effectively managed to prevent temperature excursions that could lead to side product formation or safety hazards. Heat transfer coefficients decrease with increasing reactor size, necessitating enhanced heat removal capabilities in larger vessels.
Thermodynamic equilibrium considerations influence the optimal reaction conditions and conversion expectations [19]. The alkylation reaction proceeds essentially to completion under the employed conditions, but understanding equilibrium limitations helps optimize reactant ratios and reaction conditions.
Industrial Scale-up Parameters
Industrial scale-up of deprenyl hydrochloride synthesis requires systematic application of engineering principles to maintain process performance as production volumes increase [20] [6]. Scale-up factors typically progress from laboratory scales of 1-10 grams through pilot scales of 100 grams to 1 kilogram, ultimately reaching commercial scales of 10-100 kilograms per batch [21].
Geometric scaling relationships govern many aspects of the scale-up process, with reactor dimensions scaling proportionally to maintain similar geometry [6]. However, surface area to volume ratios decrease with increasing scale, impacting heat and mass transfer rates that must be compensated through process modifications.
Mixing scale-up follows established correlations for maintaining equivalent mixing intensity across different scales [21]. The tip speed of impellers typically remains constant during scale-up, while power input per unit volume may require adjustment based on specific process requirements. Reynolds numbers increase substantially with scale, potentially altering flow patterns and mixing effectiveness.
Temperature control becomes increasingly challenging at larger scales due to reduced heat transfer surface area per unit volume [6]. Industrial reactors often employ enhanced heat transfer systems including internal coils, external heat exchangers, or reflux condensers to maintain adequate temperature control.
Pressure drop considerations become more significant in larger systems, particularly for gas-sparged reactions or systems requiring precise pressure control [6]. Hydrostatic pressure differences in tall reactors and pressure drops across internal components must be accounted for in scale-up calculations.
Quality control and process monitoring requirements expand significantly during scale-up [6]. Representative sampling becomes more challenging in larger reactors, necessitating multiple sampling points and appropriate mixing times to ensure sample representativeness.
Economic optimization plays an increasingly important role as scales increase [20]. Batch size optimization must balance equipment utilization, inventory costs, and campaign efficiency to achieve optimal economic performance. Typical commercial batch sizes range from 50-500 kilograms depending on market demand and facility capabilities.
The scale-up process validation requires comprehensive demonstration that larger-scale processes produce equivalent product quality to development-scale batches [21]. This validation encompasses multiple consecutive batches with full analytical characterization to establish process consistency and capability.
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Irritant

